![molecular formula C12H19NO3 B12287019 Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate de tert-butyle: est un composé bicyclique avec une structure unique qui comprend un groupe formyle et un ester tert-butyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate de tert-butyle implique généralement la formation du noyau bicyclique suivie d'une fonctionnalisation. Une méthode courante consiste à cycliser un précurseur adapté dans des conditions acides ou basiques pour former la structure bicyclique. Le groupe formyle peut être introduit par des réactions de formylation, et l'ester tert-butyle peut être ajouté en utilisant des techniques d'estérification.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui assurent un rendement et une pureté élevés. Cela inclut souvent l'utilisation d'équipements de synthèse automatisés et un contrôle strict de la réaction pour maintenir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le groupe formyle dans le 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate de tert-butyle peut subir une oxydation pour former des acides carboxyliques ou d'autres dérivés oxydés.
Réduction: Le groupe formyle peut également être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe formyle ou de la partie ester.
Réactifs et conditions courants:
Oxydation: Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction: Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Nucléophiles tels que les amines ou les alcools dans des conditions basiques ou acides.
Principaux produits:
Oxydation: Acides carboxyliques ou aldéhydes.
Réduction: Alcools.
Substitution: Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie: Le 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate de tert-butyle est utilisé comme bloc de construction en synthèse organique. Sa structure unique permet la création de molécules complexes par diverses transformations chimiques.
Biologie et médecine: En chimie médicinale, ce composé est étudié pour son potentiel en tant que pharmacophore. Sa structure bicyclique peut imiter les produits naturels, ce qui en fait un candidat pour le développement de médicaments.
Industrie: Le composé est utilisé dans la synthèse de produits chimiques et de matériaux de spécialité. Sa stabilité et sa réactivité le rendent adapté à diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action du 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate de tert-butyle dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, en modulant leur activité. Le groupe formyle peut former des liaisons covalentes avec des sites nucléophiles dans les protéines, tandis que la structure bicyclique fournit un cadre rigide qui peut améliorer l'affinité de liaison et la spécificité.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its bicyclic structure can mimic natural products, making it a candidate for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, while the bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate de tert-butyle
- 5-(hydroxyméthyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate de tert-butyle
- 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate de tert-butyle
Unicité: Le 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate de tert-butyle est unique en raison de la présence du groupe formyle, qui offre une réactivité supplémentaire par rapport aux composés similaires. Cela permet une plus large gamme de transformations chimiques et d'applications en synthèse et en développement de médicaments.
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(13)7-12/h8-9H,4-7H2,1-3H3 |
Clé InChI |
PHIQNGQZHIOIHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


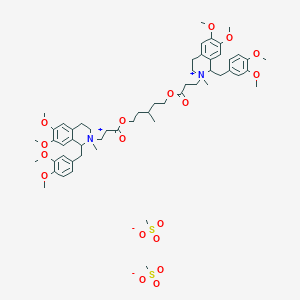
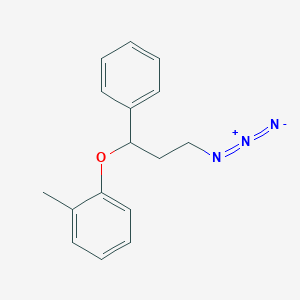
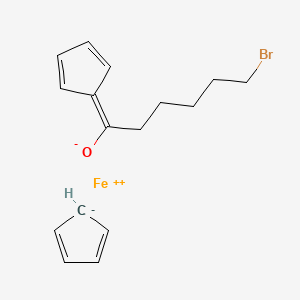
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
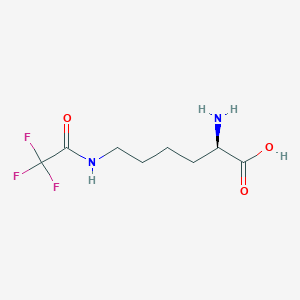
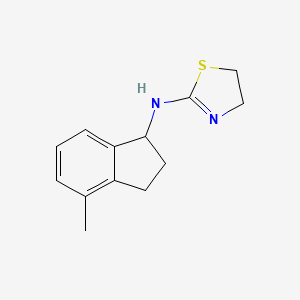


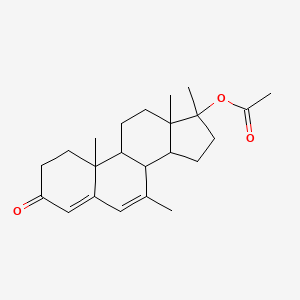
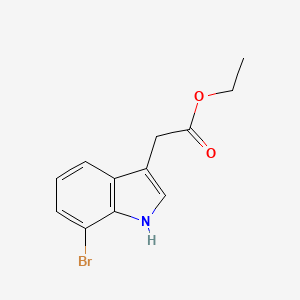
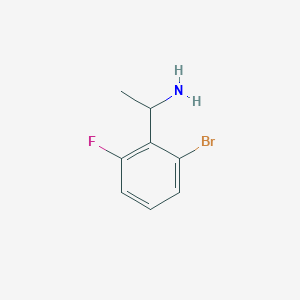
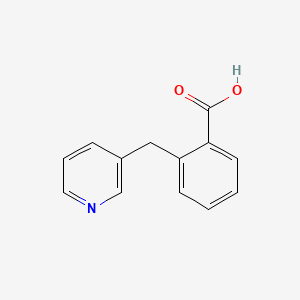
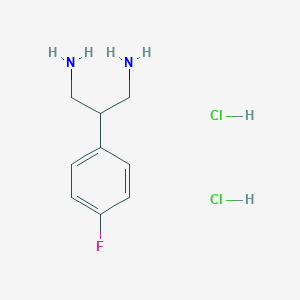
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
